molecular formula C24H40O5 B1209550 Bile acid

Bile acid

Cat. No.: B1209550
M. Wt: 408.6 g/mol
InChI Key: BHQCQFFYRZLCQQ-UMZBRFQRSA-N
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Description

Bile acids are steroid acids predominantly found in the bile of mammals and other vertebrates. They are synthesized in the liver and play a crucial role in the digestion and absorption of dietary fats and oils. Bile acids are conjugated with taurine or glycine residues to form bile salts, which act as micelle-forming surfactants, encapsulating nutrients and facilitating their absorption .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bile acid synthesis involves multiple steps, starting with the hydroxylation of cholesterol. The classical pathway includes the following steps :

    Initiation by 7-hydroxylation: Cholesterol is hydroxylated at the 7th position by the enzyme cholesterol 7 alpha-hydroxylase.

    Modification of the ring structures: Further modifications occur in the ring structures.

    Oxidation and shortening of the side chain: The side chain is oxidized and shortened.

    Conjugation with amino acids: The bile acids are conjugated with either glycine or taurine.

Industrial Production Methods: In industrial settings, bile acids can be prepared through saponification of pulverized bile. The process involves adding sodium hydroxide solution to the bile, heating it to boiling for several hours, and then cooling it to separate the solid saponified bile .

Chemical Reactions Analysis

Types of Reactions: Bile acids undergo various chemical reactions, including:

    Oxidation: Bile acids can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the hydroxyl groups on the bile acid molecules.

    Substitution: Substitution reactions can occur, particularly in the presence of specific reagents.

Common Reagents and Conditions:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as sodium borohydride.

    Substitution reagents: Such as halogens or other nucleophiles.

Major Products: The major products formed from these reactions include various this compound derivatives, such as deoxycholic acid and lithocholic acid .

Scientific Research Applications

Bile acids have a wide range of scientific research applications, including:

Comparison with Similar Compounds

Bile acids can be compared with other steroid acids and their derivatives:

    Cholic Acid: A primary bile acid synthesized in the liver.

    Chenodeoxycholic Acid: Another primary this compound with similar functions.

    Deoxycholic Acid: A secondary this compound formed by bacterial action in the colon.

    Lithocholic Acid: Another secondary this compound with distinct properties.

Uniqueness of Bile Acids: Bile acids are unique in their ability to act as both digestive agents and signaling molecules, playing a crucial role in maintaining metabolic homeostasis .

Properties

Molecular Formula

C24H40O5

Molecular Weight

408.6 g/mol

IUPAC Name

4-[(3R,5S,7R,12S)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid

InChI

InChI=1S/C24H40O5/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26/h13-20,22,25-27H,4-12H2,1-3H3,(H,28,29)/t13?,14-,15+,16?,17?,18?,19+,20-,22?,23?,24?/m0/s1

InChI Key

BHQCQFFYRZLCQQ-UMZBRFQRSA-N

Isomeric SMILES

CC(CCC(=O)O)C1CCC2C1([C@H](CC3C2[C@@H](C[C@H]4C3(CC[C@H](C4)O)C)O)O)C

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C

Pictograms

Irritant

Synonyms

Acids, Bile
Bile Acids
Bile Acids and Salts
Bile Salts
Salts, Bile

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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